An In-depth Technical Guide to the Core Mechanism of Action of SR 49059 (Relcovaptan)
An In-depth Technical Guide to the Core Mechanism of Action of SR 49059 (Relcovaptan)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SR 49059, also known as Relcovaptan. SR 49059 is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1a receptor.[1][2][3] This document details its binding affinity, in vitro and in vivo pharmacology, and the signaling pathways it modulates, presenting data in a structured format for clarity and ease of comparison.
Core Mechanism of Action
SR 49059 functions as a competitive antagonist at the arginine vasopressin (AVP) V1a receptor.[1] It binds with high affinity to the V1a receptor, preventing the endogenous ligand, AVP, from binding and initiating its downstream signaling cascade.[1][4] Importantly, SR 49059 is devoid of any intrinsic agonistic activity, meaning it does not activate the receptor itself.[1][5] Its action is highly selective for the V1a receptor subtype, with significantly lower affinity for V2, V1b, and oxytocin receptors.[1]
The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C, respectively, leading to various physiological responses such as vasoconstriction, platelet aggregation, and hepatic glycogenolysis.[6] SR 49059 effectively blocks these AVP-induced effects.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of SR 49059.
Table 1: Binding Affinity (Ki) of SR 49059 at Vasopressin Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |
| V1a | Rat | Liver | 1.6 ± 0.2 | [1][7] |
| V1a | Human | Platelets | 1.1 - 6.3 | [1] |
| V1a | Human | Adrenals | 1.1 - 6.3 | [1] |
| V1a | Human | Myometrium | 1.1 - 6.3 | [1] |
| V2 | Bovine | - | >100 | [1] |
| V2 | Human | - | >100 | [1] |
| V1b | Human | - | >100 | [1] |
| Oxytocin | Rat | - | >100 | [1] |
| Oxytocin | Human | - | >100 | [1] |
Table 2: In Vitro Functional Activity of SR 49059
| Assay | Species/System | Parameter | Value | Reference |
| AVP-induced Platelet Aggregation | Human | IC50 | 3.7 ± 0.4 nM | [1][8] |
| AVP-induced Contraction of Caudal Artery | Rat | pA2 | 9.42 | [1][5] |
Table 3: In Vivo Activity of SR 49059
| Model | Species | Administration | Dose | Effect | Reference |
| AVP-induced Pressor Response | Pithed Rat | Intravenous | - | Inhibition | [1] |
| AVP-induced Pressor Response | Conscious Normotensive Rat | Intravenous & Oral | 10 mg/kg p.o. | Inhibition with >8h duration | [1] |
| AVP-induced Skin Vasoconstriction | Human | Oral | 30 mg & 300 mg | Dose-dependent inhibition | [9][10] |
| AVP-induced Radial Artery Vasoconstriction | Human | Oral | 300 mg | Complete blockade | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Radioligand Binding Assays
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Objective: To determine the binding affinity (Ki) of SR 49059 for vasopressin receptor subtypes.
-
General Protocol:
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Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat liver for V1a, human platelets for V1a).
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Incubation: A specific radioligand for the receptor (e.g., [3H]SR 49059 or an iodinated AVP linear antagonist) is incubated with the prepared membranes.
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Competition: Increasing concentrations of unlabeled SR 49059 are added to compete with the radioligand for binding to the receptor.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter or gamma spectrometer.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The concentration of SR 49059 that inhibits 50% of the specific radioligand binding (IC50) is calculated and then converted to a Ki value using the Cheng-Prusoff equation.
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AVP-Induced Platelet Aggregation Inhibition Assay
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Objective: To assess the functional antagonist activity of SR 49059 in a biologically relevant human system.
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General Protocol:
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Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers, and PRP is prepared by centrifugation.
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Incubation: Aliquots of PRP are pre-incubated with various concentrations of SR 49059 or vehicle control.
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Aggregation Induction: Platelet aggregation is induced by the addition of a submaximal concentration of AVP.
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Measurement: Aggregation is monitored over time using an aggregometer, which measures changes in light transmission through the PRP suspension.
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Data Analysis: The inhibitory effect of SR 49059 is calculated as a percentage of the maximal aggregation response induced by AVP in the absence of the antagonist. The IC50 value is then determined.[8]
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In Vivo Inhibition of AVP-Induced Pressor Response
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Objective: To evaluate the in vivo efficacy and duration of action of SR 49059.
-
General Protocol:
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Animal Model: Conscious, normotensive rats are used.
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Drug Administration: SR 49059 is administered either intravenously or orally (per os).
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AVP Challenge: At various time points after SR 49059 administration, a bolus of AVP is injected intravenously to induce a pressor (blood pressure increasing) response.
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Blood Pressure Monitoring: Arterial blood pressure is continuously monitored.
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Data Analysis: The inhibitory effect of SR 49059 is quantified by measuring the reduction in the AVP-induced pressor response compared to control animals. The duration of action is determined by the time course of this inhibition.[1]
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Visualizations
Diagram 1: Vasopressin V1a Receptor Signaling Pathway and SR 49059 Antagonism
Caption: SR 49059 competitively blocks AVP binding to the V1a receptor.
Diagram 2: Experimental Workflow for Characterizing SR 49059
Caption: Workflow for SR 49059 from in vitro studies to clinical trials.
References
- 1. JCI - Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relcovaptan - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, and pharmacokinetics of SR 49059, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of SR 49059, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
